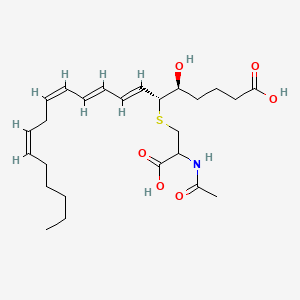
N-acetylleukotriene E4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetylleukotriene E4 is a leukotriene, a type of eicosanoid, which is a major biliary metabolite of cysteinyl leukotrienes. It is characterized by its role in various physiological and pathological processes, including inflammation and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-acetylleukotriene E4 can be synthesized through the ω-hydroxylation of leukotriene E4 by liver microsomes. This process involves the use of rat liver microsomes to catalyze the hydroxylation reaction . The chemical structure of this compound is confirmed through various analytical techniques such as ultraviolet spectroscopy, fast atom bombardment mass spectrometry, and chemical synthesis .
Industrial Production Methods: Industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for purification. The compound is typically handled under an inert atmosphere and stored at low temperatures to prevent degradation .
Chemical Reactions Analysis
Types of Reactions: N-acetylleukotriene E4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions include hydroxylated and carboxylated derivatives of this compound .
Scientific Research Applications
N-acetylleukotriene E4 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the study of leukotriene metabolism.
Biology: The compound is studied for its role in inflammatory and immune responses.
Medicine: Research focuses on its potential therapeutic applications in treating inflammatory diseases and conditions such as asthma and allergic reactions.
Mechanism of Action
N-acetylleukotriene E4 exerts its effects by binding to specific leukotriene receptors, including cysteinyl leukotriene receptor 1 and cysteinyl leukotriene receptor 2. These receptors are involved in the regulation of inflammatory responses and smooth muscle contraction. The binding of this compound to these receptors activates downstream signaling pathways, including the mitogen-activated protein kinase pathway and the phosphatidylinositol 3-kinase/protein kinase B pathway .
Comparison with Similar Compounds
Leukotriene E4: A precursor to N-acetylleukotriene E4, involved in similar biological processes.
Leukotriene C4 and D4: Other cysteinyl leukotrienes with similar structures and functions.
Uniqueness: this compound is unique due to its specific acetylation, which affects its biological activity and stability. This modification makes it less active than leukotriene C4 but equiactive with leukotriene E4 in certain assays .
By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and medical fields.
Properties
Molecular Formula |
C25H39NO6S |
|---|---|
Molecular Weight |
481.6 g/mol |
IUPAC Name |
(5S,6R,7E,9E,11Z,14Z)-6-(2-acetamido-2-carboxyethyl)sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid |
InChI |
InChI=1S/C25H39NO6S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-23(22(28)16-15-18-24(29)30)33-19-21(25(31)32)26-20(2)27/h7-8,10-14,17,21-23,28H,3-6,9,15-16,18-19H2,1-2H3,(H,26,27)(H,29,30)(H,31,32)/b8-7-,11-10-,13-12+,17-14+/t21?,22-,23+/m0/s1 |
InChI Key |
BGGYAYMMFYBWEX-PJEAHERNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Canonical SMILES |
CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


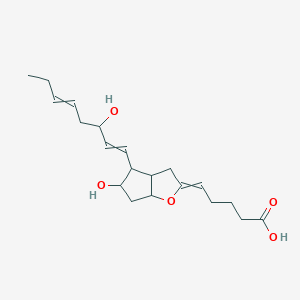
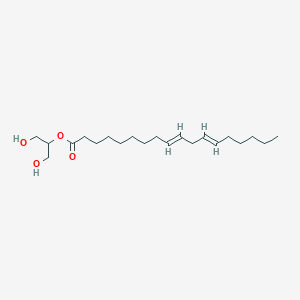
![(5S,6R,7E,9E,11Z,14Z)-6-[(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-2-carboxyethyl]sulfanyl-5-hydroxyicosa-7,9,11,14-tetraenoic acid](/img/structure/B10767852.png)
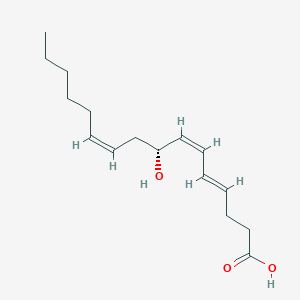
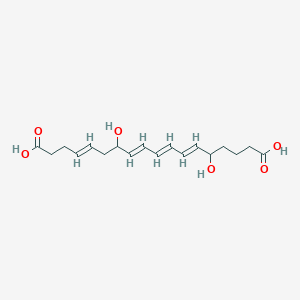
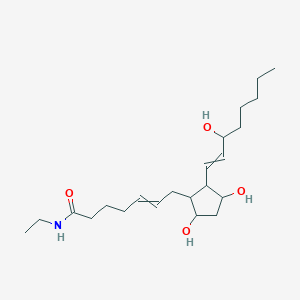
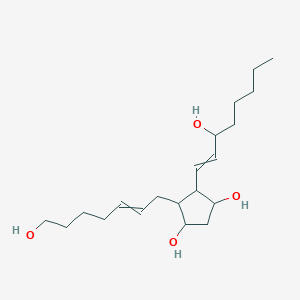
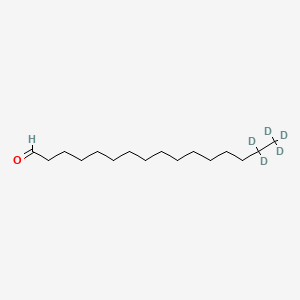
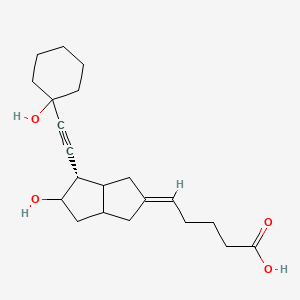
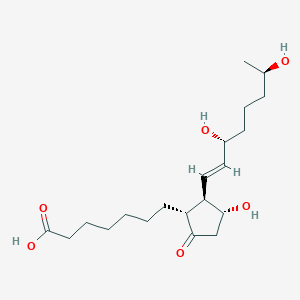

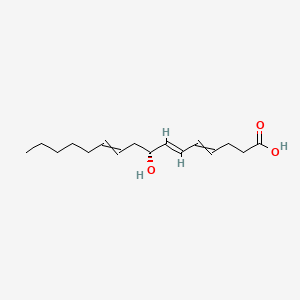
![sodium;(5E)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoate](/img/structure/B10767932.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
